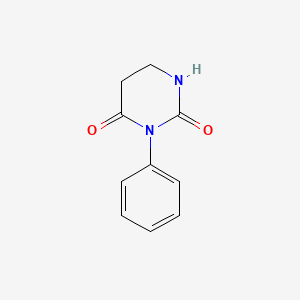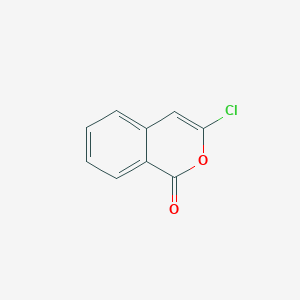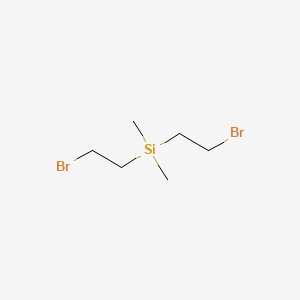
Bis(2-bromoethyl)dimethylsilane
説明
Bis(2-bromoethyl)dimethylsilane is a chemical compound with the molecular formula C6H14Br2Si . It has a molecular weight of 274.07 . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of this compound includes a total of 22 bonds. There are 8 non-H bonds and 2 rotatable bonds .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . The exact values for its density, boiling point, melting point, and flash point are not available .科学的研究の応用
Cyclische Silylphosphinimonium-Kationen Formation
Bis(2-bromoethyl)dimethylsilane has been studied in the formation of cyclic silylphosphinimonium cations. Wolfsberger and Schmidbaur (1971) found that the reaction of bis(trimethylphosphinimino)dimethylsilane with dimethyldihalosilanes likely results in a dipositive four-membered ring system, isoelectronic with previously known compounds (Wolfsberger & Schmidbaur, 1971).
Synthesis of Sila- and Germacyclopentadiene Derivatives
In a study by Wrackmeyer (1986), organoboration of alkynylsilane and alkynylgermane, including bis(trimethylstannylethynyl)dimethylsilane, led to the formation of sila- and germacyclopentadienes. These compounds were further converted to sila- and germacyclopent-3-enes, showcasing the versatility of these silane derivatives in synthesizing complex organometallic structures (Wrackmeyer, 1986).
Reactivity in Synthesis of N-Triflylazasilacycloalkane
Suslova, Albanov, and Shainyan (2013) explored the reactivity of bis(2-bromoethyl)(3-chloropropyl)dimethylsilane with triflamide, aiming to synthesize the first seven-membered N-triflylazasilacycloalkane. They identified multiple reaction products, including bis(3-chloropropyl)tetramethyldisiloxane and the target seven-membered heterocycle, highlighting the compound's utility in synthesizing novel organosilicon structures (Suslova et al., 2013).
Electrochemical Polymerization Studies
Masuda, Taniki, and Kaeriyama (1993) investigated the electrochemical polymerization of various thiophenes bearing silyl substituents, including bis(2-thienyl)dimethylsilane. This research contributes to understanding the properties of conducting polymer films derived from silyl-substituted thiophenes, relevant in material science and electronics (Masuda et al., 1993).
Development of Poly(1,3,4-oxadiazole-imide)s
Hamciuc et al. (2005) synthesized new poly(1,3,4-oxadiazole-imide)s containing dimethylsilane units. These polymers, with high thermal stability and solubility in various solvents, have potential applications in the development of advanced materials with specific thermal and optical properties (Hamciuc et al., 2005).
Safety and Hazards
Bis(2-bromoethyl)dimethylsilane is classified as a dangerous substance. It has hazard statements H226 and H314, indicating that it is highly flammable and can cause severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
特性
IUPAC Name |
bis(2-bromoethyl)-dimethylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14Br2Si/c1-9(2,5-3-7)6-4-8/h3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTRQEQWTQBKCSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCBr)CCBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Br2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70479087 | |
| Record name | Bis(2-bromoethyl)(dimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70479087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
51664-50-7 | |
| Record name | Bis(2-bromoethyl)(dimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70479087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



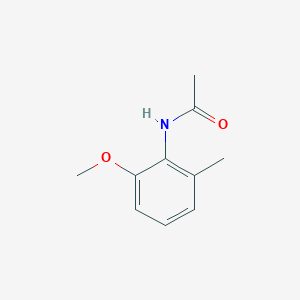
![2,3,5,6-Tetrachloro-4,4-dimethoxypentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecane-8,11-dione](/img/structure/B3053094.png)
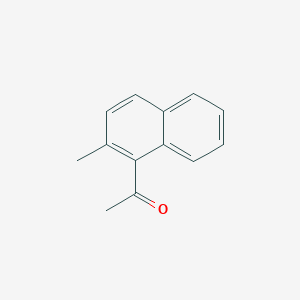
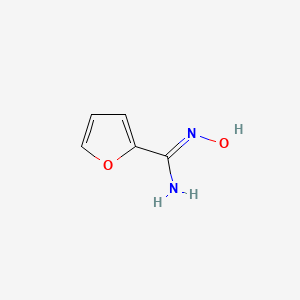
![N-[2-(Hexanoylamino)ethyl]hexanamide](/img/structure/B3053099.png)
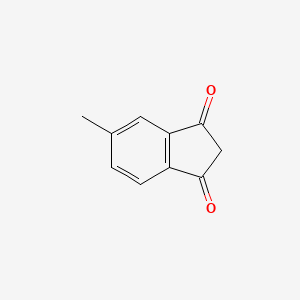
![4-Aza-1-azoniabicyclo[2.2.2]octane, 1-dodecyl-, bromide](/img/structure/B3053103.png)
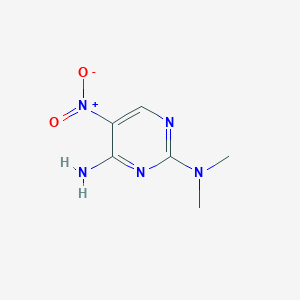

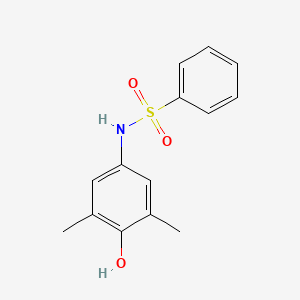
![2-[(2,2,3,3,4,4,5,5-Octafluoropentyl)oxy]ethan-1-ol](/img/structure/B3053109.png)
